molecular formula C14H13NO2S B3723063 (E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one

(E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one

Cat. No.: B3723063
M. Wt: 259.33 g/mol
InChI Key: LOGWZURBLFBVHE-UKTHLTGXSA-N
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Description

(E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one is a synthetic organic compound that features a thiazole ring, a phenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Enone Structure: The enone structure can be formed through an aldol condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The enone structure can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine

Due to its structural features, it could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In material science, it could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)but-3-en-2-one: Similar structure but with a shorter carbon chain.

    (E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)hex-3-en-2-one: Similar structure but with a longer carbon chain.

    (E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-2-en-2-one: Similar structure but with a different position of the double bond.

Uniqueness

The uniqueness of (E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-4-hydroxy-3-(5-phenyl-1,3-thiazol-2-yl)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-9(16)13(10(2)17)14-15-8-12(18-14)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGWZURBLFBVHE-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=NC=C(S1)C2=CC=CC=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=NC=C(S1)C2=CC=CC=C2)/C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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